molecular formula C5H10O5 B7809826 L-lyxose CAS No. 34436-17-4

L-lyxose

Cat. No. B7809826
CAS RN: 34436-17-4
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-YUPRTTJUSA-N
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Description

L-lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . The name “lyxose” comes from reversing the prefix “xyl” in "xylose" . It occurs only rarely in nature, for example, as a component of bacterial glycolipids .


Synthesis Analysis

A critical step in the synthesis of the rare sugars, L-lyxose and L-ribose, from the corresponding D-sugars is the oxidation to the lactone . Instead of conventional oxidizing agents like bromine or pyridinium dichromate, it was found that a heterogeneous catalyst, Pd–Bi/C, could be used for the direct oxidation with molecular oxygen . The overall yields of the five-step procedure to L-ribose and L-lyxose were 47% and 50%, respectively .


Molecular Structure Analysis

The molecular formula of L-lyxose is C5H10O5 . Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da .


Chemical Reactions Analysis

The biotransformation from xylitol to L-lyxose by xylitol 4-dehydrogenase has been studied intensively . This enzyme catalyzes the conversion of L-arabinitol to L-xylulose .


Physical And Chemical Properties Analysis

L-lyxose is a white solid . It is hygroscopic and soluble in water . Its density is 1.545 g cm−3 and it has a melting point of 108 °C .

Scientific Research Applications

L-lyxose, a type of rare sugar, has significant roles and potential applications in various fields. L-ribose isomerase (L-RI), an enzyme discovered in 1996, has a unique structure and is crucial for the production of l-ribose and l-ribulose. These rare sugars are expensive and utilized as precursors for manufacturing various other rare sugars and l-nucleoside analogues. The bioconversion approach, using enzymatic methods, has emerged as an excellent alternative to complex chemical methods for producing these sugars. Recent studies have highlighted the potential of L-RIs obtained from different sources for the efficient production of l-ribose and l-ribulose. The immobilization technique has been suggested to enhance the functionality and properties of L-RIs (Mahmood, Iqbal, Zhang, & Mu, 2021).

Future Directions

L-lyxose shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose . It can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs . Therefore, the study of L-lyxose, its occurrence in certain metabolic pathways, its bioproduction, and application potential is of great interest .

properties

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883782
Record name L-Lyxose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-lyxose

CAS RN

1949-78-6
Record name L-Lyxose
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Record name Lyxose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lyxose
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Record name L-Lyxose
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Record name L-lyxose
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Record name LYXOSE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
J Badia, R Gimenez, L Baldoma, E Barnes… - Journal of …, 1991 - Am Soc Microbiol
… , and purified rhamnose isomerase catalyzed the conversion of L-lyxose into L-xylulose. However, … coli on L-lyxose. Mutants able to grow on L-lyxose were analyzed and found to have a …
Number of citations: 67 journals.asm.org
CS Park, SJ Yeom, YR Lim, YS Kim, DK Oh - Biotechnology letters, 2010 - Springer
… The concentrations of l-lyxose and l-mannose reached maximum values of 225 g l-lyxose/l at … The conversion yields of l-lyxose from l-xylulose and productivity of l-lyxose were 45% and …
Number of citations: 38 link.springer.com
C Hofmann, R Boll, B Heitmann, G Hauser, C Dürr… - Chemistry & biology, 2005 - cell.com
… to L-lyxose and AviE2, … L-lyxose derives from D-glucose by decarboxylation and that AviGT4 is a glycosyltransferase involved in the formation of the orthoester linkage between L-lyxose …
Number of citations: 61 www.cell.com
GE Keck, DF Kachensky, EJ Enholm - The Journal of Organic …, 1985 - ACS Publications
… Full details of the total synthesis of pseudomonicacid C from L-lyxose are described. Key features of the approach involve free-radical allylation for stereoselective CC bond …
Number of citations: 107 pubs.acs.org
RL Anderson, WA Wood - Journal of Biological Chemistry, 1962 - Elsevier
… The present report presents evidence that L-xylose and L-lyxose are isomerized to L-xylulose, which is phosphorylated and converted to the common intermediate, n-xylulose 5-…
Number of citations: 63 www.sciencedirect.com
TB Granström, G Takata, K Morimoto, M Leisola… - Enzyme and microbial …, 2005 - Elsevier
… and l-lyxose from readily available and inexpensive raw materials ie d-xylose and xylitol. … /l-lyxose peak was left intact and the remaining peak area was quantified as l-lyxose. From l-…
Number of citations: 39 www.sciencedirect.com
H Kuzuhara, H Terayama, H Ohrui, S Emoto - Carbohydrate Research, 1971 - Elsevier
… L-Lyxose is a rare sugar, obtained only by synthetic methods: three of them use D-galactose … In this paper, we describe a new pathway to L-lyxose and its furanose derivatives that …
Number of citations: 18 www.sciencedirect.com
SH Bhuiyan, Z Ahmed, M Utamura, K Izumori - Journal of fermentation and …, 1998 - Elsevier
… production of L-lyxose from ribitol in three steps comprising … L-lyxose. So far as we know, this is the first report on the … It is believed that the L-lyxose production method described in …
Number of citations: 31 www.sciencedirect.com
RK Hulyalkar, MB Perry - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… afforded methyl α-L-lyxofuranoside (IV) from which L-lyxose (V) was obtained by mild acid hydrolysis.5-Deoxy-L-lyxose was prepared from the methyl (methyl α-L-lyxofuranosid)uronate (…
Number of citations: 25 cdnsciencepub.com
CS Park, SJ Yeom, YR Lim, YS Kim, DK Oh - World Journal of …, 2011 - Springer
… The RpiB exhibited isomerization activity with l-lyxose, l-… with l-form monosaccharides such as l-lyxose, l-xylulose, l-talose… 1 l-xylulose to 350 g l −1 l-lyxose after 3 h, and yielded 450 g l −…
Number of citations: 13 link.springer.com

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